4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which consists of two benzene rings linked at the [1,1’] position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid, often involves scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Negishi reactions . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo biotransformation through hydroxylation, ring fission, and oxidation of ring substituents . These reactions are facilitated by enzymes and other biological catalysts, leading to the formation of various metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known biphenyl derivative used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Similar to BPA but with different substituents on the phenol rings.
Bisphenol Z (BPZ): Another biphenyl derivative with unique structural features.
Uniqueness
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-hydroxy-5-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChI Key |
AVDPIAPXLYLDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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